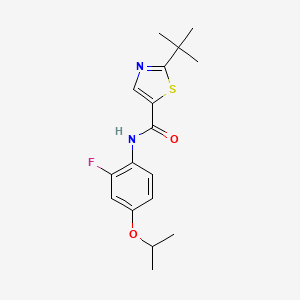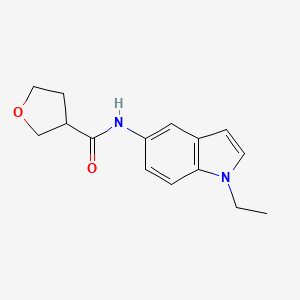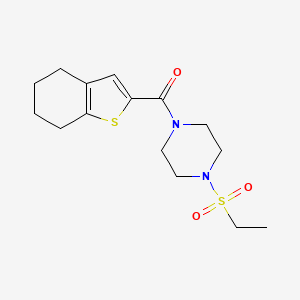![molecular formula C14H15N3O B7543035 N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating the proinflammatory cytokines IL-1β and IL-18. Overactivation of the NLRP3 inflammasome has been linked to several inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. MCC950 has shown promise as a potential therapeutic agent for these conditions.
作用机制
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and crystals. Once activated, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 to their active forms. N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide binds to the NLRP3 inflammasome at a site distinct from the ATP-binding site, thereby preventing its activation.
Biochemical and Physiological Effects
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the NLRP3 inflammasome, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been shown to reduce the production of other proinflammatory cytokines, including IL-6 and TNF-α. N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has also been shown to reduce oxidative stress and improve mitochondrial function in preclinical models of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. Unlike other inflammasome inhibitors, such as glyburide and parthenolide, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide does not inhibit other inflammasomes or interfere with other cellular processes. However, one limitation of using N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide to cells or animals at high concentrations.
未来方向
There are several future directions for research on N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders. Finally, there is interest in exploring the potential of N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide as a therapeutic agent in human clinical trials.
合成方法
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia in 2016. The synthesis method involves several steps, including the reaction of 2-bromo-4-methylacetophenone with hydrazine to form 2-methyl-1,2-dihydroquinazoline-4(3H)-one. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-methyl-1,2-dihydroquinazolin-4(3H)-yl)acetate. The final step involves the reaction of this compound with cyclopropanecarbonyl chloride to form N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide.
科学研究应用
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been extensively studied in preclinical models of inflammatory diseases. In a mouse model of gout, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide was shown to reduce inflammation and pain by inhibiting the NLRP3 inflammasome. In a mouse model of type 2 diabetes, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide improved glucose tolerance and insulin sensitivity. In a mouse model of Alzheimer's disease, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide reduced neuroinflammation and improved cognitive function.
属性
IUPAC Name |
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-4-2-3-5-11(9)12-8-13(17-16-12)15-14(18)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIQRAWMFSEDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)



![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)


![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)



![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)